molecular formula C19H21N7OS B2988752 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide CAS No. 1797727-93-5

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide

Cat. No.: B2988752
CAS No.: 1797727-93-5
M. Wt: 395.49
InChI Key: IXTALBFUHGPNMB-UHFFFAOYSA-N
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Description

1-(6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-yl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide is a novel chemical entity designed for advanced pharmaceutical research and drug discovery applications. This synthetic compound features a hybrid structure incorporating a 1,2,4-triazole moiety linked to a pyrimidine core and a piperidine carboxamide functionalized with a methylthiophenyl group. The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, extensively documented for its diverse biological activities and presence in numerous therapeutic agents . This structural motif is known to contribute to significant pharmacological properties, including potential anticonvulsant effects via interaction with GABA-A receptors , antimicrobial activity against resistant bacterial strains , and other bioactivities explored in modern drug development . The specific arrangement of its molecular components suggests potential for interaction with multiple biological targets. The presence of the 1,2,4-triazole and pyrimidine systems may facilitate binding to enzymatic active sites and receptors, making this compound a valuable tool for probing disease mechanisms, particularly in neurological disorders, infectious diseases, and oncology research . Its structure is optimized for structure-activity relationship (SAR) studies, allowing researchers to investigate the impact of strategic substitutions on potency, selectivity, and pharmacokinetic properties. This product is provided for non-human, non-clinical research purposes only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(2-methylsulfanylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7OS/c1-28-16-5-3-2-4-15(16)24-19(27)14-6-8-25(9-7-14)17-10-18(22-12-21-17)26-13-20-11-23-26/h2-5,10-14H,6-9H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTALBFUHGPNMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide, often referred to as a triazolopyrimidine derivative, is a compound of significant interest due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and therapeutic potential, drawing from various research studies and data sources.

Antimicrobial Activity

Research indicates that compounds containing triazole and pyrimidine structures exhibit notable antimicrobial properties. For instance, the presence of the triazole moiety has been linked to antifungal activity against various strains, including Candida species. A study demonstrated that derivatives similar to the compound showed effective inhibition of fungal growth by disrupting cell wall synthesis and function.

Antitumor Activity

The compound has also been investigated for its antitumor potential. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, leading to programmed cell death in malignant cells.

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor. Specifically, it has been reported to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition can potentially lead to reduced tumor growth and proliferation.

Case Study 1: Antifungal Efficacy

In a controlled study involving various triazole derivatives, the compound demonstrated a minimum inhibitory concentration (MIC) against Candida albicans comparable to established antifungal agents. This suggests its potential utility in treating fungal infections resistant to conventional therapies.

Case Study 2: Anticancer Properties

A recent study evaluated the anticancer effects of this compound on human breast cancer cells. Results indicated a dose-dependent reduction in cell viability with significant apoptotic activity observed at higher concentrations. Flow cytometry analysis confirmed increased levels of active caspases, supporting its role as an apoptosis inducer.

Summary Table of Biological Activities

Activity TypeMechanismReference Source
AntimicrobialDisruption of cell wall
AntitumorInduction of apoptosis
Enzyme InhibitionDHFR inhibition

Comparison with Similar Compounds

Structural and Physicochemical Differences

The table below compares key structural and molecular features of the target compound with its closest analogues from the evidence:

Compound Name/Structure Core Heterocycle Substituents Molecular Formula Molecular Weight Key Features
Target Compound Pyrimidine 1,2,4-Triazole; 2-(methylthio)phenyl Not Provided Not Provided High lipophilicity (SMe group); potential for nematicidal/anthelmintic activity
[] 1-(3-Isopropyltriazolo[4,3-b]pyridazin-6-yl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide Pyridazine Isopropyl triazole; 4-phenylbutan-2-yl C22H29N7O 415.5 Pyridazine core; bulky substituents may reduce solubility
[] 1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)piperidine-4-carboxamide Pyrimidine Imidazole; tetrazole-phenyl C20H20N10O 416.4 Tetrazole enhances polarity; potential for DNA interaction
[] 1-(6-(1,2,4-Triazol-1-yl)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide Pyridazine 1,2,4-Triazole; pyridinylmethyl C18H20N8O 364.4 Pyridazine core; pyridinylmethyl may improve bioavailability
[] 1-(6-(1,2,4-Triazol-1-yl)pyridazin-3-yl)-N-(3-hydroxypyridin-2-yl)piperidine-4-carboxamide Pyridazine 1,2,4-Triazole; 3-hydroxypyridinyl C17H18N8O2 366.4 Hydroxyl group increases hydrophilicity; potential for H-bonding

Key Research Findings

Lipophilicity and Bioavailability
  • Piperidine-containing compounds (e.g., ’s platinum complexes) exhibit higher logP values (e.g., -1.16 vs. -1.84 for pyridine analogues), suggesting that the target compound’s piperidine ring enhances membrane permeability .
DNA Interaction

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